N-Methyl-dl-leucine
Description
Contextualization within Modified Amino Acid Chemistry
Modified amino acids are amino acid derivatives that possess altered chemical structures compared to the twenty standard proteinogenic amino acids. These modifications can occur naturally through post-translational processes within organisms or be synthetically introduced to impart specific functional characteristics. Modified amino acids are crucial for expanding the repertoire of biochemical tools, enabling the creation of peptides and proteins with enhanced stability, altered biological activity, and improved pharmacokinetic profiles chemsrc.comresearchgate.netmerckmillipore.comresearchgate.net.
N-Methyl-DL-leucine falls within this category as an N-methylated amino acid. The addition of a methyl group to the alpha-amino nitrogen atom is a common modification that influences peptide backbone conformation, increases resistance to enzymatic degradation, and can enhance membrane permeability and lipophilicity researchgate.netresearchgate.netvulcanchem.commdpi.com. The "DL" designation indicates that it is a racemic mixture, containing both D- and L-enantiomers, although the L-form is often more relevant in biological systems cymitquimica.com.
Significance as a Building Block in Advanced Biochemical Synthesis
In advanced biochemical synthesis, this compound serves as a valuable chiral building block. Its incorporation into peptide sequences is a key strategy for developing peptidomimetics and therapeutic peptides with improved properties researchgate.netcymitquimica.comchemsrc.com.
The N-methylation of amino acids in peptide synthesis offers several advantages:
Conformational Control: The methyl group introduces steric hindrance, which can reduce backbone flexibility and favor specific secondary structures, such as β-turns vulcanchem.comcymitquimica.com. This conformational constraint can be critical for optimizing the binding affinity and biological activity of peptides.
Enhanced Stability: N-methylated amino acids are more resistant to proteolytic enzymes that cleave peptide bonds, thereby increasing the in vivo half-life and stability of peptide-based drugs researchgate.netvulcanchem.commdpi.com.
Improved Pharmacokinetics: Modifications like N-methylation can enhance membrane permeability and lipophilicity, contributing to better absorption and bioavailability of therapeutic peptides researchgate.netresearchgate.netmdpi.com.
This compound and its derivatives are utilized in solid-phase peptide synthesis (SPPS) and solution-phase synthesis, contributing to the creation of complex molecules for pharmaceutical development, medicinal chemistry, and biochemical research cymitquimica.comchemsrc.comgoogle.com.
Overview of Key Research Trajectories
Research involving this compound and related N-methylated amino acids spans several critical areas:
Peptide Synthesis and Drug Design: A primary focus is on synthesizing peptides with enhanced stability, altered conformational properties, and improved pharmacokinetic profiles for therapeutic applications. This includes developing antimicrobial peptides and potential treatments for neurodegenerative diseases like Alzheimer's researchgate.netvulcanchem.commdpi.comcymitquimica.comcookechem.comnih.gov.
Enzyme Inhibition: Studies have shown that peptides incorporating N-methylated amino acids can act as enzyme inhibitors. For instance, α-/β-mixed peptides containing Boc-N-methyl-DL-leucine have demonstrated inhibitory activity against α-amylase, relevant for diabetes management cymitquimica.com.
Antimicrobial Agents: Research explores the use of N-methylated amino acids in antimicrobial peptides and lipopeptides to enhance their efficacy and reduce toxicity, targeting drug-resistant pathogens mdpi.comcymitquimica.comcookechem.com.
Biochemical Studies: The compound is used to investigate protein interactions and metabolic pathways, contributing to a deeper understanding of biological processes chemsrc.com.
Chiral Synthesis: this compound can serve as a chiral auxiliary or component in chiral catalysts, facilitating asymmetric synthesis processes chemsrc.com.
Physicochemical Properties of this compound and Related Compounds
This compound and its common hydrochloride salt exhibit properties typical of amino acid derivatives, with variations observed between the free form, its hydrochloride salt, and the L-enantiomer.
| Property | This compound (CAS 2566-33-8) | This compound hydrochloride (CAS 2566-33-8) | N-Methyl-L-leucine (CAS 3060-46-6) |
| Molecular Formula | C7H15NO2 | C7H15NO2•HCl | C7H15NO2 |
| Molecular Weight | 145.20 | 181.6 | 145.199 |
| Appearance | (Not specified) | White to off-white powder | (Not specified) |
| Melting Point | (Not specified) | (Not specified) | 159-163 °C |
| Boiling Point | 226.1±23.0 °C (Calc.) | (Not specified) | 226.1±23.0 °C chemsrc.com |
| Density | 0.979±0.06 g/cm³ (Calc.) | (Not specified) | 1.0±0.1 g/cm³ chemsrc.com |
| Solubility | Sparingly soluble (20 g/L) | (Not specified) | Soluble in Chloroform, DCM, etc. chemicalbook.com |
| Flash Point | 90.6±22.6 °C (Calc.) | (Not specified) | 90.6±22.6 °C chemsrc.com |
Compound Name Table
this compound
N-Methylated amino acids
Boc-N-methyl-DL-Leucine
N-Methyl-L-leucine
this compound hydrochloride
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(methylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJODGRWDFZVTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321073 | |
| Record name | 4-methyl-2-(methylamino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-33-8 | |
| Record name | N-Methylleucine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-methyl-2-(methylamino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLLEUCINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDA2WC7NY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for N Methyl Dl Leucine and Its Derivatives
Chiral Synthesis Approaches
Chiral synthesis strategies are employed to produce enantiomerically pure or enriched N-methylated amino acids, which are crucial for applications requiring specific stereochemistry. These methods often involve asymmetric catalysis or the use of chiral auxiliaries.
Enantioselective Synthesis Strategies for N-Methylated Amino Acids
Enantioselective synthesis of N-methylated amino acids can be achieved through several routes, including the use of chiral auxiliaries and stereoselective catalytic transformations. One prominent strategy involves the synthesis of N-methyl derivatives via 5-oxazolidinones, which can be prepared from common L-amino acids. This approach allows for the controlled introduction of the N-methyl group while preserving or establishing stereochemistry researchgate.netacs.org. For instance, a unified approach utilizing 5-oxazolidinones has been developed for the synthesis of N-methyl derivatives of the 20 common L-amino acids acs.org. These methods often involve protecting group strategies and subsequent ring-opening reactions to yield the desired N-methyl amino acids sci-hub.se.
Another strategy involves the stereoselective functionalization of N-methylated amino acids or peptides using directing groups. For example, N-methylated amino acids bearing an 8-aminoquinoline (B160924) (AQ) directing group can undergo stereoselective Pd-catalyzed β-functionalizations, allowing for the introduction of alkyl or alkenyl side chains with controlled stereochemistry nih.gov.
While direct enantioselective N-methylation of leucine (B10760876) precursors is challenging, general enantioselective methods for amino acid synthesis, such as asymmetric hydrogenation of imines or enamides, can be adapted to produce chiral N-methylated amino acid precursors acs.org. Furthermore, research into the synthesis of chiral α-methylated α-amino acids has demonstrated versatile routes starting from alanine, utilizing oxazolidinones to achieve stereoselective synthesis of protected derivatives sci-hub.se.
Table 2.1.1: Examples of Enantioselective Synthesis Strategies for N-Methylated Amino Acids
| Method/Approach | Key Reagents/Catalysts | Substrate/Intermediate | Typical Yield/Stereoselectivity | Notes |
| 5-Oxazolidinone Route | Various protecting groups, base (e.g., LiOH, NaOH) | Common L-amino acids | Variable yields | Unified approach for 20 common L-amino acids; allows for controlled N-methylation. acs.orgsci-hub.se |
| Pd-Catalyzed β-Functionalization | 8-Aminoquinoline (AQ) directing group, Pd catalyst | N-methylated amino acids with AQ group | Stereoselective | Introduces alkyl/alkenyl side chains with controlled stereochemistry. nih.gov |
| Chiral Auxiliary Mediated Synthesis | Evans' chiral auxiliary | Leucine precursors | 94% stereoselectivity | Used for synthesis of specifically labeled N-methyl leucine. researchgate.net |
| Asymmetric Hydrogenation | Chiral metal catalysts (e.g., Ir-based) | Imines, enamides (precursors to amino acids) | High ee | General method for chiral amine synthesis, adaptable to N-methyl amino acid precursors. acs.org |
Stereoselective Derivatization Techniques
Stereoselective derivatization techniques often involve modifying a precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as N-methylation. This can include the use of chiral auxiliaries covalently attached to the substrate, which are later removed. For instance, Evans' chiral auxiliaries have been employed to achieve high stereoselectivity in the synthesis of labeled N-methyl leucine researchgate.net.
In peptide synthesis, the stereoselective formation of N-methylated diketopiperazines (DKPs) has been achieved through the cyclative release of resin-bound N-methylated dipeptides. This process can be stereoselective when using preformed N-methylated amino acids nih.gov.
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers environmentally friendly and highly selective methods for synthesizing N-methylated amino acids. Enzymes, such as methyltransferases (MTs) and N-methyl amino acid dehydrogenases, can catalyze these transformations with high efficiency and stereospecificity.
Recombinant bacterial strains, such as Corynebacterium glutamicum, have been engineered for the production of N-methylated amino acids from sugars and methylamine (B109427). A one-step fermentative process using such strains has demonstrated the production of N-methyl-L-alanine with significant titers and yields nih.gov. Methyltransferases (MTs) and engineered enzyme cascades have also been utilized for the selective N-methylation of various substrates, including heterocycles, achieving high regioselectivity and yields d-nb.info.
D-amino acid dehydrogenases (DAADHs) and ω-transaminases are enzymes that can be employed for the synthesis of D-amino acids, and similar enzymatic machinery can be adapted for N-methylated amino acid production. For example, engineered DAADHs have been used to convert α-keto acids to D-amino acids with high yields and enantiomeric excess nih.gov. These biocatalytic routes often involve cofactor regeneration systems and can utilize renewable feedstocks like sugars or methanol (B129727) nih.gov.
Table 2.2: Examples of Biocatalytic/Enzymatic Synthesis Routes for N-Methylated Amino Acids
| Biocatalyst/Enzyme Type | Substrate/Precursor | Product Example | Typical Yield/Stereoselectivity | Notes |
| Recombinant Corynebacterium glutamicum | Sugars, Methylamine | N-methyl-L-alanine | 31.7 g/L titer, 0.71 g/g yield | Whole-cell biocatalyst for one-step fermentative production. nih.gov |
| Methyltransferases (MTs) / Enzyme Cascades | Various heterocycles, amino acids | N-methylated compounds | Up to 99% yield, >99% r.r. | High regioselectivity and yield; adaptable to various substrates. d-nb.info |
| D-amino acid dehydrogenases (DAADHs) / ω-transaminases | α-keto acids | D-amino acids | >99% ee, up to 99% yield | Can be adapted for N-methylated amino acid synthesis; used for D-leucine production. nih.gov |
| Methanol-utilizing cell factories | Methanol, Methylamine | N-methylated amino acids | Variable | Strategies include methylamine catabolism, SAM-dependent alkylation, and reductive methylamination. nih.gov |
Methods for N-Methylation of Leucine Precursors
Several chemical methods exist for the N-methylation of leucine and its precursors. These methods vary in their approach, including direct methylation, reductive amination, and indirect routes involving intermediate functionalization.
Direct Methylation: This typically involves the reaction of the amino group with a methylating agent after deprotonation. Common methylating agents include iodomethane (B122720) (MeI), dimethyl sulfate (B86663) ((CH₃O)₂SO₂), or cyanamide (B42294) (CH₂N₂). These reactions require careful control to avoid over-methylation or side reactions beilstein-journals.org.
Reductive Amination: This method involves the reaction of an amine (leucine) with an aldehyde (formaldehyde) to form an imine or iminium ion intermediate, which is then reduced to the N-methylated amine. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used researchgate.netbeilstein-journals.org. Methanol can also serve as a methylating reagent in conjunction with a catalyst like palladium on carbon (Pd/C) for dehydrogenation to the aldehyde beilstein-journals.org.
5-Oxazolidinone Route: As mentioned in the chiral synthesis section, this method involves converting amino acids into 5-oxazolidinones, which can then be N-methylated and subsequently opened to yield N-methyl amino acids. This route has been optimized for the synthesis of N-methyl derivatives of all 20 common amino acids acs.org.
On-Resin Methylation: For solid-phase peptide synthesis (SPPS), specialized methods for on-resin N-methylation have been developed. These often involve sulfonylated intermediates, such as those formed with 2- or 2,4-dinitrobenzenesulfonyl chloride, followed by alkylation and deprotection. These methods are designed to be compatible with standard Fmoc/tBu SPPS protocols and can tolerate various side-chain protecting groups google.comgoogle.com.
Table 2.3: Chemical Methods for N-Methylation of Leucine Precursors
| Method/Approach | Methylating Agent(s) | Reducing Agent (if applicable) | Key Intermediate/Strategy | Typical Yield/Notes |
| Direct Methylation | Iodomethane (MeI), Dimethyl sulfate ((CH₃O)₂SO₂) | N/A | Deprotonated amine | Requires careful control to prevent over-methylation. beilstein-journals.org |
| Reductive Amination | Formaldehyde | NaBH₃CN, NaBH(OAc)₃ | Iminium ion formation | Versatile; can use methanol with Pd/C catalyst. researchgate.netbeilstein-journals.org |
| 5-Oxazolidinone Route | Methylating agent (e.g., MeI, (CH₃O)₂SO₂) | N/A | 5-Oxazolidinone intermediate | Unified approach for various amino acids; yields are generally good. acs.orgsci-hub.se |
| Sulfonylated Intermediates | Formaldehyde (or equivalent) | Reducing agent | N-sulfonylated amino acid/peptide | Suitable for on-resin SPPS; compatible with various protecting groups. google.comgoogle.com |
| Reductive Ring Opening | Triethylsilane | TFA-CH₃Cl | Ring opening of cyclic intermediates | Can yield N-methylated amino acids. beilstein-journals.org |
These synthetic methodologies provide a range of options for accessing N-methyl-dl-leucine and its derivatives, catering to different scales, purity requirements, and application needs in chemical and biological research.
Biochemical and Molecular Mechanisms
Metabolic Pathways and Regulation
Interactions within Branched-Chain Amino Acid Metabolism
N-Methyl-dl-leucine is a derivative of leucine (B10760876), which is one of the three branched-chain amino acids (BCAAs) essential for mammalian nutrition chemsrc.com. The catabolism of leucine, along with isoleucine and valine, involves a series of enzymatic steps, beginning with transamination catalyzed by branched-chain amino acid aminotransferase (BCAT) and followed by oxidative decarboxylation mediated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex tandfonline.comdiabetesjournals.orgmetwarebio.comcuresyngap1.orgresearchgate.net. Leucine's metabolism is critical for nitrogen shuttling and energy production chemsrc.comdiabetesjournals.org. Research indicates that this compound is utilized in biochemical studies and has shown limited incorporation into proteins, suggesting potential alterations in its metabolic fate compared to its parent amino acid cymitquimica.comacs.org. However, specific studies detailing the precise interactions of this compound as a substrate for BCAT or BCKDH, or its regulatory role within the broader BCAA metabolic network, are not extensively documented in the reviewed literature.
Influence on Cellular Energy Homeostasis
Protein and Enzyme Interactions
Modulation of Enzyme Activity (e.g., Branched-Chain Aminotransferase, Branched-Chain Alpha-Ketoacid Dehydrogenase Complex)
The initial steps in leucine catabolism are catalyzed by BCAT and subsequently by the BCKDH complex, enzymes crucial for amino acid degradation tandfonline.comdiabetesjournals.orgmetwarebio.comcuresyngap1.orgresearchgate.net. Research into N-methylated amino acids, including N-methyl leucine, has primarily focused on their incorporation into proteins, noting low efficiencies that may imply altered interactions with cellular machinery acs.org. However, direct studies investigating the specific modulation of BCAT or BCKDH enzyme activity by this compound are not found within the scope of the reviewed literature.
Effects on Protein Translation and Synthesis Initiation
Leucine is integral to stimulating protein synthesis and regulating translation initiation, largely through its role in activating the mTOR pathway, which influences eukaryotic initiation factors (eIFs) cymitquimica.comchemimpex.combiosynth.comfrontiersin.orgresearchgate.net. Studies have indicated that N-methyl amino acids, including N-methyl leucine, can be incorporated into proteins, albeit with low efficiency, suggesting potential modifications to protein structure and function acs.org. However, direct research that elucidates the specific effects of this compound on protein translation initiation, ribosome biogenesis, or the activity of key translation factors is not available in the reviewed literature.
Data Tables
| Section | Finding | Data Points |
| 3.1.1 | Interactions within Branched-Chain Amino Acid Metabolism | Specific substrate/regulatory roles of this compound in BCAT/BCKDH pathways not detailed in reviewed literature. |
| 3.1.2 | Influence on Cellular Energy Homeostasis | Direct effects of this compound on AMPK, mitochondrial function, or ATP production not specified in reviewed literature. |
| 3.2.1 | Modulation of Enzyme Activity | Specific enzyme modulation data for this compound with BCAT or BCKDH not found in reviewed literature. |
| 3.2.2 | Regulation of mTOR Signaling Pathway | Direct impact of this compound on mTOR pathway activation or downstream targets not detailed in reviewed literature. |
| 3.2.3 | Effects on Protein Translation and Synthesis Initiation | Specific effects of this compound on translation initiation factors or processes not detailed in reviewed literature. |
Role in Peptide and Protein Science and Engineering
Incorporation into Polymeric Chains
The ability to incorporate non-canonical amino acids like N-Methyl-dl-leucine into peptide and protein structures is central to creating novel biomolecules with tailored functions.
N-methylated amino acids are frequently found as constituents of non-ribosomal peptides (NRPs) , a diverse class of natural products synthesized by large enzymatic complexes known as non-ribosomal peptide synthetases (NRPSs) nih.govwikipedia.orgpsu.edu. These systems allow for the direct incorporation of modified amino acids, including N-methylated residues, into peptide chains, often resulting in complex cyclic or branched structures with unique biological activities nih.govwikipedia.org. In contrast, the ribosomal synthesis of peptides containing N-methylated amino acids presents greater challenges. The ribosome's translation machinery, particularly elongation factors like EF-Tu, is optimized for proteinogenic aminoacyl-tRNAs, and N-methylated aminoacyl-tRNAs often exhibit reduced binding affinities to these factors, leading to lower incorporation efficiencies researchgate.netoup.com. Studies have shown that this compound, in particular, can be incorporated into peptides and proteins via ribosomal pathways, but often with significantly lower yields compared to its natural counterpart acs.orgacs.org.
The N-methylation of an amino acid residue has profound effects on the resulting polypeptide chain's conformation and structural integrity researchgate.netub.edu. The methyl group's presence on the amide nitrogen eliminates a hydrogen bond donor, which can alter the pattern of intramolecular hydrogen bonds and stabilize different conformers researchgate.netub.edu. Furthermore, N-methylation can lower the energy barrier between cis and trans amide bond configurations, often favoring the cis conformation, and can introduce local backbone constraints due to steric hindrance, thereby increasing conformational rigidity ub.edu. These conformational changes can influence protein folding, stability, and the molecule's ability to interact with specific biological targets. For instance, N-methylated amino acids are key components in the structure of potent immunosuppressants like cyclosporine A, contributing to its specific conformational profile mdpi.comnih.gov.
The efficiency of incorporating N-methylated amino acids into proteins via ribosomal synthesis varies considerably among different residues and experimental conditions. This compound, like other sterically hindered N-methylated amino acids, generally exhibits lower incorporation yields compared to less hindered N-methylated amino acids or natural amino acids acs.org. This reduced efficiency is primarily due to the suboptimal interaction of N-methyl-leucyl-tRNA with the elongation factors required for ribosomal translocation researchgate.netoup.com. Consequently, strategies to enhance yields often involve modifications to the translation machinery or specialized synthetic approaches acs.orgacs.orgnih.gov.
Table 1: Incorporation Efficiency of this compound in Ribosomal Synthesis
| Context / Condition | Incorporation Efficiency (Relative Yield) | Reference |
| RRM1 protein domain (natural ribosomes) | <20% | acs.org |
| RRM1 protein domain (with EF-P) | ~1.5-2 fold increase | acs.org |
| IsCT peptide (natural ribosomes) | 12-45% | acs.org |
| IsCT peptide (with modified ribosomes) | Improved yield | acs.org |
| IsCT peptide (with EF-P) | Significant increase | acs.org |
Elongation factors, particularly EF-Tu and EF-P, play crucial roles in the ribosomal incorporation of aminoacyl-tRNAs researchgate.netoup.com. EF-Tu is responsible for delivering aminoacyl-tRNAs to the ribosome's A-site, and its affinity for N-methylated aminoacyl-tRNAs is often lower than for standard proteinogenic ones, leading to inefficient translation researchgate.netoup.com. Elongation Factor P (EF-P) has emerged as a factor that can alleviate ribosomal stalling, particularly in sequences with proline residues or other N-alkylated amino acids. Supplementing translation reactions with EF-P has been shown to significantly increase the incorporation yields of N-methylated amino acids, including this compound, by enhancing their passage through the ribosome acs.orgacs.orgnih.gov. Modified ribosomes and EF-Tu variants have also been developed to improve the incorporation of challenging N-methylated amino acids acs.orgnih.gov.
Efficiency and Yield Considerations in Protein Incorporation
Development and Application of Peptidomimetics
This compound serves as a valuable building block in the design and synthesis of peptidomimetics—molecules that mimic the structure and function of peptides but possess improved pharmacological properties researchgate.netingentaconnect.com.
The incorporation of this compound into peptidomimetic structures is guided by the aim of enhancing stability against enzymatic degradation, increasing bioavailability, improving cell permeability, and modulating conformational preferences researchgate.netresearchgate.netingentaconnect.comnsf.gov. The N-methylation disrupts peptide bonds, making them more resistant to proteases, thereby extending the molecule's half-life in biological systems researchgate.netresearchgate.net. Furthermore, the increased lipophilicity conferred by the methyl group can improve membrane penetration researchgate.netingentaconnect.com.
Applications in Pharmaceutical and Biomedical Research
Novel Drug Design and Development
The chemical structure of N-Methyl-dl-leucine, featuring a methyl group attached to the alpha-amino nitrogen, imparts distinct characteristics that are highly valuable in the development of novel peptide-based drugs.
This compound and its protected derivatives, such as Boc-N-methyl-DL-Leucine and Fmoc-N-methyl-D-leucine, serve as crucial building blocks in both solution-phase and solid-phase peptide synthesis (SPPS) scielo.org.mxcymitquimica.comvulcanchem.comguidechem.comresearchgate.netenamine.netacs.orgnih.gov. The N-methylation of amino acids provides synthons for creating peptides with tailored characteristics, making them important for drug discovery processes and structure-activity relationship (SAR) studies scielo.org.mx. These N-methylated amino acids can be efficiently coupled into growing peptide chains, allowing for the systematic modification of peptide sequences to achieve desired therapeutic properties researchgate.netnih.gov. For instance, N-methyl amino acids have been utilized in the synthesis of segments of amyloid beta (Aβ) peptides to inhibit fibrillation scielo.org.mx.
The incorporation of N-methyl amino acids, including this compound, into peptide sequences offers a powerful strategy to enhance several key therapeutic properties.
Table 1: Peptide Half-life Enhancement by N-Methylation
| Peptide Modification | Simulated Intestinal Fluid (SIF) Half-life (t1/2) | Reference |
|---|---|---|
| (Cα-Me)Leu8OT | 4.4 ± 0.3 h | acs.org |
| (β3-homo)Leu8OT | 3.6 ± 0.1 h | acs.org |
Improved Pharmacokinetic Properties: Beyond stability, N-methylation can enhance intestinal permeability and oral bioavailability researchgate.netnih.govpeptide.com. This is partly due to altered conformational flexibility and reduced hydrogen bonding capacity, which can influence how peptides interact with biological membranes scielo.org.mxnih.govpeptide.comnih.gov. N-methylation can also increase peptide solubility, particularly for hydrophobic peptides, by disrupting interchain aggregation and hydrogen bonding scielo.org.mxpeptide.com.
Conformational Control: The presence of the N-methyl group restricts the conformational flexibility of the peptide backbone. This can favor specific secondary structures, such as β-turns, which are crucial for peptide-ligand interactions and can influence receptor binding and biological activity scielo.org.mxvulcanchem.comnih.govpeptide.commdpi.com.
Modulation of Biological Activity: N-methylation can lead to changes in peptide activity, selectivity, and even convert an agonist to an antagonist by altering the peptide's conformation and interaction profile nih.govpeptide.com. For instance, N-methylated amino acids have been incorporated into peptide inhibitors to enhance their activity and physicochemical properties nih.gov. Studies have also shown that N-methylated amino acid derivatives can inhibit enzymes like α-amylase and DNA gyrase vulcanchem.com.
Utilisation as a Building Block in Peptide-Based Drug Synthesis
Investigational Studies in Biological Systems
This compound and related N-methylated amino acids are subjects of ongoing investigation for their roles in cellular processes and their potential therapeutic applications.
While direct studies on this compound's specific signaling pathway involvement are limited, leucine (B10760876) itself is a well-established activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway nih.govnih.govresearchgate.net. mTORC1 plays a critical role in regulating cell growth, proliferation, protein synthesis, and metabolism, and its dysregulation is implicated in various diseases, including cancer and metabolic disorders nih.govnih.govxiahepublishing.com. Given that N-methylated amino acids can influence leucine metabolism and signaling, they may indirectly impact these pathways nih.govmdpi.com. For example, N-methylated amino acid analogs like MeAIB have been shown to stimulate mTORC1 signaling, suggesting a potential role for N-methylated amino acids in modulating these critical cellular processes mdpi.com. Furthermore, the modulation of amino acid metabolism, in which leucine plays a key role, is an active area of cancer research, with implications for immune responses and tumor progression frontiersin.orgscientificarchives.comwjgnet.combham.ac.uk.
This compound and other non-natural leucine derivatives are employed in biochemical research to investigate their effects on protein synthesis, enzyme activity, and metabolic pathways cymitquimica.com. Leucine is known to be essential for metabolic function, influencing lipid metabolism, insulin (B600854) sensitivity, and energy expenditure nih.govresearchgate.netmdpi.com. Its role in activating the mTORC1 pathway is central to protein synthesis and cellular growth, suggesting that modifications of leucine, such as N-methylation, could offer therapeutic potential in metabolic diseases nih.gov. Research into leucine's impact on cellular metabolism, including its interaction with the AMP-activated protein kinase (AMPK) pathway, highlights how amino acid derivatives can influence nutrient utilization and cellular energy balance mdpi.com. Manipulating leucine metabolism has also been proposed as a strategy to modulate immune responses, potentially offering therapeutic benefits in treating infections, autoimmunity, and cancer nih.gov.
Advanced Analytical Methodologies for N Methyl Dl Leucine Research
Chromatographic Techniques for Identification and Quantification
Chromatographic techniques are foundational for separating, identifying, and quantifying N-Methyl-dl-leucine within complex matrices. These methods leverage differences in the physical and chemical properties of analytes to achieve separation.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives, including N-methylated compounds. Due to the lack of inherent chromophores or fluorophores in many amino acids, derivatization is often necessary to enhance detectability by UV-Vis or fluorescence detectors myfoodresearch.com. For this compound, HPLC can be employed for both qualitative detection and, with appropriate calibration, quantitative analysis nih.gov. Reverse-phase HPLC (RP-HPLC) methods, utilizing mobile phases typically comprising acetonitrile, water, and a buffer such as phosphoric acid (or formic acid for mass spectrometry compatibility), are common for amino acid separations sielc.com. These methods are often scalable for preparative separations and suitable for applications such as pharmacokinetics sielc.com.
Table 1: Representative HPLC Applications for Amino Acid Analysis
| Technique | Column Type | Mobile Phase/Elution | Detection Method | Derivatization | Key Application/Finding |
| RP-HPLC | ODS-Hypersil | Methanol (B129727):Water:Acetic Acid (70:30:0.02) | UV (210 nm) | Pre-column with chiral reagent (e.g., FDNP-Val-NH2) | Separation of D/L amino acid enantiomers; identification of N-methylated amino acids nih.govsciforum.net |
| RP-HPLC | Primesep 100 | MeCN/H2O (5:95) with AmFM buffer (30 mM, pH 3.0) | Corona CAD / MS-compatible | Not specified | Separation of allo-isoleucine, isoleucine, leucine (B10760876) sielc.com |
| HPLC | C18 | Acetonitrile-water (60:40) | UV (567 nm) | Pre-column with fluorescent reagent (e.g., 4-(N,N-dimethylaminosulfonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole) | Sensitive detection of amino acids myfoodresearch.comacademicjournals.org |
Ultra-Performance Liquid Chromatography (UPLC) with Specialized Detection
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity, owing to the use of smaller particle size columns and higher operating pressures nih.gov. For this compound, UPLC coupled with fluorescence detection, often following pre-column derivatization with a chiral reagent, is particularly effective for simultaneous determination and chiral separation nih.gov. For instance, a method employing (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole [(R)-(-)-DBD-APy] has been developed for the chiral separation of N-acetyl-DL-leucine, achieving a resolution of 1.93 and excellent linearity nih.gov. UPLC can also be coupled with mass spectrometry (UPLC-MS) for enhanced identification and quantification capabilities tandfonline.comnih.gov.
Table 2: UPLC Applications for Chiral Amino Acid Analysis
| Technique | Column Type | Mobile Phase/Elution | Detection Method | Derivatization | Key Application/Finding |
| UPLC | Not specified | Optimized gradient | Fluorescence (FL) | Pre-column with (R)-(-)-DBD-APy | Simultaneous determination and chiral separation of N-Ac-DL-Leu enantiomers; resolution of 1.93 nih.gov |
| UPLC | Not specified | Optimized gradient | UV / Fluorescence | Pre-column tagging (e.g., OPA, FMOC-Cl) | Analysis of amino acids in complex matrices nih.govnih.gov |
Chiral Chromatography for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of this compound is crucial, as the biological activity of chiral molecules often resides in a specific enantiomer. Chiral chromatography, employing either chiral stationary phases (CSPs) or chiral mobile phase additives (CMPAs), is indispensable for this task.
Chiral Stationary Phases (CSPs): Various CSPs have been developed for amino acid enantioseparation, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), glycopeptide antibiotics (e.g., vancomycin, teicoplanin), and macrocycles mdpi.comrsc.org. These phases facilitate direct separation of enantiomers. For example, Chirobiotic T columns, which utilize teicoplanin as a selector, have demonstrated successful enantioseparation of amino acids under reversed-phase conditions, with D-enantiomers typically eluting after L-enantiomers sciforum.net. Amylose-derived CSPs have also shown efficacy in separating N-fluorenylmethoxycarbonyl (FMOC) derivatives of amino acid esters researchgate.net.
Chiral Derivatizing Agents (CDAs): An alternative approach involves pre-column derivatization with an enantiomerically pure chiral reagent to form diastereomers. These diastereomers can then be separated using conventional achiral chromatographic methods rsc.org. This indirect method can offer high sensitivity and selectivity.
Table 3: Chiral Chromatography Approaches for Enantiomeric Purity
| Technique | Separation Principle | Chiral Stationary Phase (CSP) / Derivatizing Agent (CDA) | Typical Analytes | Key Outcome |
| Chiral HPLC | Direct Separation | Polysaccharide-based CSPs (e.g., amylose, cellulose derivatives) | Amino acids, amino acid esters (as derivatives) | Enantiomer resolution, purity assessment mdpi.comrsc.orgresearchgate.net |
| Chiral HPLC | Direct Separation | Glycopeptide antibiotics (e.g., Teicoplanin) | Amino acids | D/L amino acid separation, stereochemistry confirmation sciforum.netmdpi.comrsc.org |
| Chiral HPLC | Indirect Separation | Chiral Derivatizing Agents (e.g., FDNP-Val-NH2, DBD-APy) | Amino acids, N-methyl amino acids | Formation of diastereomers for achiral separation nih.govnih.gov |
| Chiral GC | Direct Separation | N-acyl-L-amino acid derivatives (e.g., N-lauroyl-L-valine-tert-butylamide) | Amino acid esters | Enantiomeric fraction determination uni-tuebingen.de |
Mass Spectrometry in Structural Elucidation and Quantitative Analysis
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight, elemental composition, and structural fragments of this compound. Coupled with chromatographic separation techniques (LC-MS, UPLC-MS), MS enables highly sensitive and selective identification and quantification.
Structural Elucidation: Techniques such as Electron Ionization (EI) MS can produce characteristic fragmentation patterns that aid in identifying the structure of N-alkyl-N-perfluoroacyl derivatives of amino acids researchgate.net. Tandem Mass Spectrometry (MS/MS) allows for the isolation and fragmentation of specific precursor ions, providing more detailed structural information and enhancing confidence in identification mdpi.com. High-resolution MS (HRMS) provides accurate mass measurements, enabling the determination of elemental composition and molecular formulas mdpi.com.
Quantitative Analysis: MS, particularly when coupled with chromatography, is widely used for quantitative analysis. By monitoring specific precursor or fragment ions and employing internal standards, precise quantification of this compound in biological or complex samples can be achieved mdpi.comnih.govutas.edu.au.
Table 4: Mass Spectrometry Applications in Chemical Analysis
| Technique | Ionization Method | Detection Mode | Application | Key Information Obtained |
| GC-MS | Electron Ionization (EI) | Full Scan / SIM | Structural Elucidation, Identification | Fragmentation patterns, molecular weight tandfonline.comresearchgate.net |
| LC-MS/MS | Electrospray Ionization (ESI) | Full Scan / MS/MS | Quantitative Analysis, Structural Elucidation | Molecular weight, fragmentation pathways, quantification mdpi.comnih.govutas.edu.aumdpi.com |
| UPLC-QTOF-MS | Electrospray Ionization (ESI) | High-Resolution MS | Quantitative Analysis, Structural Elucidation | Accurate mass, elemental composition, fragmentation tandfonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, conformation, and dynamics of molecules like this compound. While often applied to larger biomolecules, the principles are transferable to small molecule analysis.
Structural Characterization: 1D and 2D NMR experiments, such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), can elucidate the complete structure of this compound by revealing connectivity and spatial proximity of atoms cambridge.orgubc.ca. Analysis of chemical shifts and coupling constants provides insights into the local electronic environment and stereochemistry ubc.ca.
Conformational Studies: Techniques involving isotopic labeling (e.g., ¹³C, ¹⁵N) can enhance spectral resolution and sensitivity, aiding in the assignment of specific resonances and the study of molecular dynamics or interactions cambridge.orgnih.govnih.govresearchgate.net. Heteronuclear filters in 2D ¹H-¹H NMR experiments can simplify complex spectra, facilitating detailed analysis cambridge.org.
Table 5: NMR Spectroscopy Techniques for Structural and Conformational Analysis
| Technique | Experiment Type | Nuclei Observed | Application | Key Features / Findings |
| ¹H NMR | 1D | ¹H | Structural Identification | Chemical shifts, coupling constants, proton environments ubc.ca |
| ¹³C NMR | 1D | ¹³C | Structural Identification | Carbon environments, chemical shifts |
| COSY | 2D | ¹H-¹H | Structural Elucidation | ¹H-¹H scalar couplings, connectivity |
| HSQC | 2D | ¹H-¹³C | Structural Elucidation | Direct ¹H-¹³C correlations |
| NOESY | 2D | ¹H-¹H | Conformational Studies | Through-space proximities, distance information cambridge.orgnih.govresearchgate.net |
Compound List:
this compound
D-Leucine
L-Leucine
N-methyl-L-leucine
DL-alanine
D-alanine
L-alanine
DL-pipecolic acid
D-pipecolic acid
DL-phenylalanine
DL-N-methyl-valine
D-Asp
NMDA (N-methyl-D-aspartate)
NMDG (N-methyl-D-glutamate)
NMLA (N-methyl-L-aspartate)
Methionine methyl ester
Norleucine methyl ester
Valine methyl ester
D-phenylglycine
L-phenylalanine
D-Ser
DL-Phe
DL-Trp
D-Tyr
L-Tyr
Glycine
Histidine
Leucine
Valine
Threonine
Isoleucine
Methionine
Aspartic acid
Glutamic acid
Lysine
Proline
Arginine
N-acetyl-leucine (N-Ac-Leu)
N-acetyl-DL-leucine
Fatty acids
Bile acids
Sugars
Emerging Frontiers and Future Perspectives in N Methyl Dl Leucine Research
Exploration of Undiscovered Biological Functions
While the parent amino acid, leucine (B10760876), is well-known for its role in protein synthesis and metabolic regulation via the mTOR signaling pathway, the specific biological functions of N-Methyl-DL-leucine are less understood. diabetesjournals.orgresearchgate.netwikipedia.org The N-methylation of amino acids can significantly alter their biological properties. scielo.org.mxresearchgate.net This modification can enhance proteolytic resistance, membrane permeability, and conformational rigidity, making N-methylated peptides promising candidates for drug discovery. scielo.org.mxresearchgate.netaralezbio.com
Current research is beginning to uncover novel roles for N-methylated amino acids. For instance, studies have suggested that certain N-methylated amino acids could serve as potential biomarkers for diseases. One study identified N-Methyl-DL-Alanine, a similar N-methylated amino acid, as a potential sensitive and specific biomarker for migraine. caldic.com This raises the possibility that this compound could also have utility as a biomarker in other pathological conditions.
Furthermore, the incorporation of N-methylated amino acids into peptides is a strategy to create peptidomimetics with improved pharmacological properties. researchgate.net These modified peptides can act as enzyme inhibitors or receptor antagonists. researchgate.net For example, N-methylated amino acids have been incorporated into congeners of the hydrophobic core domain of amyloid-β (Aβ) to inhibit fibrillogenesis, a key process in Alzheimer's disease. scielo.org.mx The precise mechanisms and full range of biological activities of this compound itself, beyond its role as a building block, remain a key area for future investigation. There is limited understanding of the biological function of proteins that naturally contain Nα-methyl amino acids. acs.org
Table 1: Potential Areas of Investigation for this compound's Biological Functions
| Research Area | Rationale | Potential Impact |
| Metabolic Signaling | Leucine is a known activator of the mTOR pathway, which regulates cell growth and metabolism. diabetesjournals.orgmetwarebio.com N-methylation could modulate this activity, potentially influencing metabolic health and diseases like type 2 diabetes and obesity. | Development of novel therapeutics for metabolic disorders. |
| Neurobiology | N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity and memory. mdpi.comnih.govnih.gov Given the structural similarity, this compound may interact with NMDA or other neuronal receptors, influencing neurological function. | New approaches for treating neurodegenerative diseases or neurological disorders. |
| Biomarker Discovery | Altered levels of amino acids and their derivatives are often associated with disease states. caldic.com | Identification of new diagnostic or prognostic markers for various conditions. |
| Gut Microbiome Interactions | The gut microbiome can metabolize amino acids, and N-methylation could influence these microbial pathways and host-microbe interactions. | Understanding the role of the gut microbiome in health and disease. |
Advancements in High-Throughput Synthesis and Screening
Historically, methods for N-methylation of amino acids involved toxic reagents like methyl iodide or dimethyl sulfate (B86663). google.com More recent and safer methods are being developed. A Chinese patent describes a method involving benzyl (B1604629) protection of the carboxyl group, trifluoroacetyl protection of the amino group, followed by methylation, which avoids highly toxic reagents and results in a high yield. google.com
For the incorporation of N-methylated amino acids into peptides, various coupling reagents and techniques are being optimized. Reagents like HATU/DIPEA are recommended, with minimal preactivation times to prevent racemization. merckmillipore.commerckmillipore.com For more challenging couplings, such as those involving consecutive N-methylated amino acids, methods like the triphosgene (B27547) coupling method have proven effective. merckmillipore.commerckmillipore.com
Recent innovations focus on high-throughput and automated approaches:
Continuous-Flow Synthesis: Micro-flow technology offers precise control over reaction time and temperature, enabling the use of highly reactive reagents to form peptide bonds with sterically hindered N-methyl amino acids in higher yields and shorter times compared to conventional methods. nagoya-u.ac.jpnih.gov One such method utilizes a highly reactive acyl N-methylimidazolium cation to accelerate the reaction. nih.gov
DNA-Encoded Libraries (DELs): DEL technology is a powerful tool for drug discovery, allowing for the synthesis and screening of massive libraries of compounds. acs.org Developing DNA-compatible protocols for forming N-methylated amide bonds is an active area of research, expanding the chemical space accessible for discovering novel peptide-based drugs. acs.org
Ribosomal Synthesis: Researchers are engineering translational machinery to enable the ribosomal synthesis of peptides containing multiple N-methylated amino acids. nih.gov By supplementing a reconstituted E. coli translation system with chemically N-methylated aminoacyl-tRNAs, efficient incorporation of N-Me Leu, N-Me Val, and N-Me Thr has been demonstrated. acs.orgnih.gov This opens the door to creating and screening vast combinatorial libraries of N-methylated peptides. nih.gov
Table 2: Comparison of Synthesis & Screening Techniques for N-Methylated Peptides
| Technique | Description | Advantages | Challenges |
| Improved Solid-Phase Peptide Synthesis (SPPS) | Utilizes optimized coupling reagents (e.g., HATU/DIPEA) and protocols to incorporate N-methylated amino acids. merckmillipore.commerckmillipore.com | Established methodology; suitable for targeted synthesis. | Steric hindrance can lead to low coupling efficiency and racemization. acs.orgnagoya-u.ac.jp |
| Continuous-Flow Synthesis | Employs microreactors for precise control of reaction conditions, enabling rapid and efficient synthesis. nagoya-u.ac.jpnih.gov | High yields, short reaction times, improved safety with highly reactive reagents. nagoya-u.ac.jpnih.gov | Requires specialized equipment and optimization for each substrate. |
| DNA-Encoded Libraries (DELs) | Synthesizes large, diverse peptide libraries where each member is tagged with a unique DNA barcode for identification. acs.org | Massively parallel synthesis and screening; expands chemical space for drug discovery. aralezbio.comacs.org | Requires development of robust, DNA-compatible reaction conditions for N-methylation. acs.org |
| Ribosomal Synthesis / Genetic Code Expansion | Engineers the ribosome and translation factors to incorporate N-methylated amino acids directly into proteins in response to specific codons. acs.orgnih.gov | Enables in-vivo or in-vitro synthesis of long, complex N-methylated peptides and proteins; allows for in-vitro selection. nih.gov | Incorporation efficiency can be low and sequence-dependent; requires engineering of orthogonal translation systems. acs.org |
Targeted Applications in Precision Medicine and Biotechnology
The unique properties of this compound and peptides containing it make them attractive for specialized applications in precision medicine and biotechnology. Precision medicine aims to tailor treatment to individual patient characteristics, and biomarkers and targeted therapies are central to this approach.
Precision Medicine:
Targeted Drug Delivery: The enhanced membrane permeability and proteolytic stability of N-methylated peptides make them ideal scaffolds for developing targeted therapies. scielo.org.mxresearchgate.netaralezbio.com They can be used to create peptidomimetics that specifically inhibit protein-protein interactions or act as antagonists for disease-related receptors with improved bioavailability. researchgate.netnih.gov
Neurodegenerative Diseases: The ability of N-methylated amino acid-containing peptides to inhibit the fibrillogenesis of amyloid-β suggests a potential therapeutic avenue for Alzheimer's disease. scielo.org.mx Precision medicine approaches could involve developing specific N-methylated peptide inhibitors based on a patient's genetic or biomarker profile. mdpi.com
Oncology: The large neutral amino acid transporter 1 (LAT1) is overexpressed in many cancers and is a promising anticancer target. researchgate.net Developing potent and selective inhibitors of LAT1 is an active area of research. Given that LAT1 transports large neutral amino acids like leucine, this compound derivatives could be explored as specific inhibitors or as components of drug conjugates targeting LAT1-expressing tumors.
Biotechnology:
Enzyme and Protein Engineering: The ability to incorporate N-methylated amino acids into proteins via ribosomal synthesis opens up new possibilities for protein engineering. acs.orgnih.gov Introducing this compound at specific sites could be used to fine-tune protein stability, conformation, and function for biotechnological applications, such as creating more robust industrial enzymes.
Development of Novel Biomaterials: The conformational constraints imposed by N-methylation can be used to design peptides that self-assemble into specific nanostructures. researchgate.net These could form the basis for new hydrogels, scaffolds for tissue engineering, or drug delivery vehicles.
High-Throughput Screening Platforms: The advancements in synthesizing libraries of N-methylated peptides are themselves a key biotechnological tool. acs.orgnih.gov These platforms can be used to rapidly screen for ligands against a wide array of biological targets, accelerating the early stages of drug discovery.
The journey of this compound from a simple amino acid derivative to a key molecule in advanced therapeutics and biotechnology is just beginning. Continued research into its fundamental biology, coupled with innovations in chemical and biological synthesis, will undoubtedly unlock its full potential in these emerging fields.
Q & A
Q. How to integrate computational modeling (e.g., MD simulations) with experimental data for this compound’s conformational analysis?
- Methodological Answer :
- Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) using force fields (e.g., AMBER).
- Compare simulated Ramachandran plots with experimental X-ray/NMR data.
- Use RMSD/RMSF metrics to quantify conformational flexibility and validate against experimental observables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
